2-Fluoro-5-(methylthio)benzoic acid

Description

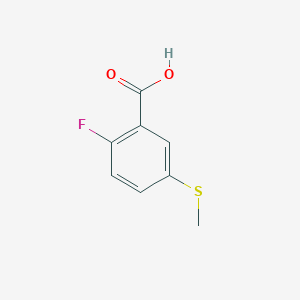

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUKYSZMWGKZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568253 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57318-98-6 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-(methylthio)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. As a molecule incorporating a carboxylic acid, a fluorine atom, and a methylthio group, its characteristics are governed by the interplay of these functional groups. Understanding these properties is paramount for its application in synthesis, formulation, and biological studies.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. Its structure, confirmed by its IUPAC name and various spectroscopic identifiers, is fundamental to its chemical behavior.

-

Molecular Formula: C₈H₇FO₂S[3]

The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a carboxylic acid group at position 1, and a methylthio group at position 5. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating and lipophilic character of the methylthio group, creates a unique electronic and steric environment that dictates its reactivity and physical properties.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="2.6,-0.75!"]; O1 [label="O", pos="3.4,0!"]; O2 [label="OH", pos="3.4,-1.5!"]; F1 [label="F", pos="-2.6,-0.75!"]; S1 [label="S", pos="0,3!"]; C8 [label="CH3", pos="0,4.5!"];

// Edges for bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C5 -- C7; C7 -- O1 [style=solid]; C7 -- O2 [style=solid]; C2 -- F1; C1 -- S1; S1 -- C8;

}

Figure 1: 2D structure of this compound.Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source/Method |

| Molecular Weight | 186.20 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | (Typical for similar compounds) |

| Melting Point | 160-162 °C (for the related 2-Fluoro-5-methylbenzoic acid) | [5] |

| Boiling Point | Data not available | |

| Solubility | Data not available for specific solvents. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and acetone.[1][6][7][8] | |

| pKa | Data not available. Estimated to be in the range of 3-4 for the carboxylic acid group. | (Based on substituted benzoic acids) |

| LogP (calculated) | 2.40 | [1][2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons and the fluorine atom. The methyl protons should appear as a singlet, and the carboxylic acid proton as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the fluorine, carboxylic acid, and methylthio substituents. The methyl carbon of the methylthio group will be the most upfield signal.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups.[12][13] Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, expected around 1700 cm⁻¹.

-

C-F stretching vibrations, which can appear in the fingerprint region.

-

C-S stretching vibrations.

-

Aromatic C-H and C=C stretching and bending vibrations.[14]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (186.2).[15] Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[16][17][18] The presence of the sulfur and fluorine atoms would also lead to characteristic fragmentation pathways.[19][20]

Experimental Protocols for Physicochemical Characterization

For researchers aiming to experimentally determine the physicochemical properties of this compound, the following established methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; Powder [label="Powder Sample"]; Load [label="Load Capillary"]; Powder -> Load [label="2-3 mm"]; }

subgraph "cluster_measurement" { label = "Measurement"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; Place [label="Place in Apparatus"]; Heat [label="Heat"]; Observe [label="Observe & Record"]; Place -> Heat [label="Controlled Rate"]; Heat -> Observe [label="Onset & Completion"]; }

Load -> Place [lhead="cluster_measurement", ltail="cluster_prep", color="#34A853"]; Observe -> Report [color="#EA4335"]; Report [label="Report Melting Range", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Figure 2: Workflow for melting point determination.Solubility Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Protocol: Visual Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each vial.

-

Mixing: Agitate the vials (e.g., using a vortex mixer or sonicator) at a controlled temperature for a set period.

-

Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at that concentration. If not, the compound can be classified as partially soluble or insoluble. For quantitative analysis, gravimetric or chromatographic methods can be employed on the saturated solution.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group and is critical for understanding its ionization state at different pH values.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode.

-

Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

start [label="Prepare Acid Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; titrate [label="Titrate with Standard Base"]; record [label="Record pH vs. Volume"]; plot [label="Plot Titration Curve"]; analyze [label="Determine Half-Equivalence Point"]; pKa [label="pKa = pH at half-equivalence", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> titrate; titrate -> record; record -> plot; plot -> analyze; analyze -> pKa; }

Figure 3: Logical flow for pKa determination.Safety and Handling

Based on available safety data sheets, this compound is classified as harmful and an irritant.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry and agrochemical synthesis.

-

Pharmaceuticals: The presence of the fluorinated benzoic acid moiety is common in many drug candidates. The methylthio group can be a site for further functionalization or can contribute to the lipophilicity and metabolic stability of a molecule. It is used as an intermediate in the synthesis of anti-inflammatory and analgesic agents.[3]

-

Agrochemicals: Similar structures are explored in the development of new herbicides and fungicides.[3]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. aceschem.com [aceschem.com]

- 5. ossila.com [ossila.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. rsc.org [rsc.org]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectrabase.com [spectrabase.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 2-(METHYLTHIO)BENZOIC ACID(3724-10-5) MS spectrum [chemicalbook.com]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. youtube.com [youtube.com]

- 18. Solved Please provide the fragmentation pattern for Benzoic | Chegg.com [chegg.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-5-(methylthio)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methylthio)benzoic acid, identified by its CAS number 57318-98-6 , is a versatile trifunctional aromatic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, and a methylthio group, provides a strategic framework for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, while the methylthio and carboxylic acid moieties offer multiple avenues for synthetic modification.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this important chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of the fundamental properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 57318-98-6 | [4][5] |

| Molecular Formula | C₈H₇FO₂S | [1][5] |

| Molecular Weight | 186.20 g/mol | [1] |

| IUPAC Name | 2-fluoro-5-(methylsulfanyl)benzoic acid | [5] |

| Canonical SMILES | CSC1=CC=C(F)C(C(=O)O)=C1 | [5] |

| Purity | Typically ≥98% | [4][5] |

| Appearance | White to off-white crystalline powder | (Typical) |

| Storage | Room temperature, in a dry, well-ventilated area | [4] |

Safety and Hazard Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Signal Word: Warning[4]

-

Hazard Statements:

Molecular Structure and Characterization

The unique arrangement of functional groups on the benzene ring dictates the chemical reactivity and utility of this compound.

Caption: Molecular structure of this compound.

Predicted Spectral Data

-

¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the methylthio protons (-SCH₃) around δ 2.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex multiplet pattern due to the coupling between the three aromatic protons and the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR (predicted): The carbon NMR spectrum should exhibit eight distinct signals. The methyl carbon of the thioether will be observed in the upfield region (around 15-20 ppm). The aromatic carbons will resonate in the range of δ 110-150 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carboxyl carbon will be the most downfield signal (δ > 165 ppm).[6][7]

-

FT-IR (predicted): The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.[8]

-

Mass Spectrometry (predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially cleavage of the methyl group from the thioether.

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluoro-5-(methylthio)benzonitrile

This step involves a nucleophilic aromatic substitution reaction, where the chloride on the benzene ring is displaced by the thiomethoxide nucleophile. The fluorine atom at the ortho position activates the ring towards this substitution.

-

Rationale: The electron-withdrawing nature of the nitrile and fluorine groups facilitates the attack of the nucleophilic sodium thiomethoxide on the carbon bearing the chlorine atom. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction. A similar reaction is described in Chinese patent CN101712641A for the synthesis of methylthio benzonitrile from chlorobenzonitrile.[9]

-

Experimental Protocol:

-

To a solution of 2-fluoro-5-chlorobenzonitrile in anhydrous DMF, add sodium thiomethoxide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-(methylthio)benzonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Hydrolysis of 2-Fluoro-5-(methylthio)benzonitrile

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is a standard transformation in organic synthesis.

-

Rationale: Acid-catalyzed hydrolysis of nitriles is a robust and high-yielding method to obtain carboxylic acids. The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water. A procedure for the hydrolysis of a related fluorinated benzonitrile is detailed by Benchchem in their guide for synthesizing 2-fluoro-5-formylbenzoic acid.[10]

-

Experimental Protocol:

-

To a flask containing 2-fluoro-5-(methylthio)benzonitrile, add a solution of aqueous sulfuric acid (e.g., 50-70%).

-

Heat the mixture to reflux and maintain this temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the fluorine atom, and the methylthio group.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation (to form amides), and reduction to an alcohol. The formation of amides is a particularly important reaction in drug discovery for creating diverse libraries of compounds for biological screening.[11]

-

Fluorine Atom: The fluorine atom can be involved in nucleophilic aromatic substitution reactions, although this is less favorable than with a chlorine or bromine substituent. Its primary role is to modulate the electronic properties and metabolic stability of the molecule.

-

Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, providing further opportunities for structural diversification and modulation of physicochemical properties such as solubility and polarity.

Applications as a Pharmaceutical Intermediate

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.

-

Anti-inflammatory and Analgesic Agents: This compound is used as an intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The specific structural features of this benzoic acid derivative allow for its incorporation into molecules designed to selectively inhibit COX-1 or COX-2.

-

Kinase Inhibitors: Fluorinated benzoic acids are frequently employed in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The fluorine atom can form crucial hydrogen bonds with amino acid residues in the kinase active site, enhancing binding affinity and selectivity.[11]

-

Antiviral Agents: Benzoic acid derivatives have been investigated as inhibitors of viral enzymes, such as influenza neuraminidase.[12] The structural scaffold of this compound can be elaborated to design novel antiviral compounds.

-

Agrochemicals: Beyond pharmaceuticals, this compound also finds application in the design of new herbicides and fungicides. The fluorine and sulfur moieties can enhance the efficacy and selectivity of these agrochemicals.[1]

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules. While detailed synthetic and spectral data in the public literature is sparse, a plausible and robust synthetic route can be designed based on established chemical principles. The continued exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

- 1. 2-Fluoro-5-(methylthio)benzoicacid [myskinrecipes.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 57318-98-6 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. ossila.com [ossila.com]

- 12. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluoro-5-(methylthio)benzoic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. The interplay between the electron-withdrawing fluorine atom, the electron-donating methylthio group, and the carboxylic acid moiety on the benzene ring creates a distinct electronic and structural profile. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a comprehensive search of publicly available databases and scientific literature did not yield experimentally acquired spectra for this compound, this guide will leverage established spectroscopic principles and data from analogous compounds to predict its spectral features. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and interpret this data.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is foundational to understanding its spectroscopic behavior. The substitution pattern on the benzene ring dictates the chemical environment of each atom and bond, leading to characteristic signals in various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral features are predicted for this compound.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the thioether group, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

The proton at C6, ortho to the fluorine, is expected to appear as a doublet of doublets.

-

The protons at C3 and C4 will also show complex splitting, likely appearing as multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

-

-

Methyl Protons (-SCH₃): The methyl group of the methylthio moiety is expected to appear as a singlet in the upfield region of the spectrum, likely around δ 2.5 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to the lack of symmetry, eight distinct carbon signals are expected.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.[3]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

-

Methyl Carbon (-SCH₃): The methyl carbon of the thioether is expected to appear at a relatively upfield chemical shift, typically around δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | > 10 (broad singlet) | 165 - 175 |

| Ar-H | 7.0 - 8.5 (multiplets) | - |

| Ar-C | - | 110 - 160 |

| -SCH₃ | ~ 2.5 (singlet) | 15 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands.[4][5]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted to appear in the range of 1710-1680 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]

-

C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ is expected for the C-F stretching vibration.

-

C-S Stretch: A weaker absorption band for the C-S stretch is anticipated in the range of 800-600 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

Aromatic C-H Stretches: These will appear as a group of weak to medium bands above 3000 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Fluoroaromatic | C-F Stretch | 1250 - 1000 | Strong |

| Thioether | C-S Stretch | 800 - 600 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 186.21 g/mol ), the following features are expected in its electron ionization (EI) mass spectrum.[7][8]

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion is expected at m/z 186.

-

Key Fragmentation Pathways:

-

Loss of -OH: A fragment ion at m/z 169, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH: A fragment ion at m/z 141, corresponding to the loss of the entire carboxylic acid group.

-

Loss of -SCH₃: A fragment ion at m/z 139, due to the cleavage of the methylthio group.

-

Further Fragmentations: The initial fragments can undergo further fragmentation, leading to a complex pattern of lower mass ions.

-

Figure 2. Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following standardized experimental protocols are recommended.

Protocol 1: NMR Spectroscopy

Figure 3. Workflow for NMR spectroscopic analysis.

Protocol 2: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Protocol 3: Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion (for high-purity samples): Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). Infuse the solution directly into the ion source of the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile samples or mixtures): Dissolve the sample in a volatile solvent and inject it into the gas chromatograph. The compound will be separated from any impurities before entering the mass spectrometer.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries if available.

-

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

biological activity of 2-Fluoro-5-(methylthio)benzoic acid derivatives

Beginning Research on Derivatives

I'm starting a deep dive into the biological activities of 2-Fluoro-5-(methylthio)benzoic acid derivatives. I'm focusing on understanding their mechanisms of action and identifying any related compounds with established biological effects. It's a broad search, but hopefully I'll find some interesting leads.

Developing Research Plan

I've expanded my research goals to include identifying established experimental protocols and assays for evaluating the biological activity of these compounds and their synthesis methods. Identifying the key molecular targets and signaling pathways these derivatives modulate is also a key priority. My aim is to structure this info into a technical whitepaper with supporting data and diagrams.

Gleaning Foundational Data

I've begun to gather essential details. My preliminary search revealed that this compound serves as a crucial building block in pharmaceutical synthesis, with a focus on anti-inflammatory and analgesic compounds. This initial data offers a concrete starting point.

Uncovering Biological Activities

I'm now investigating specific biological activities. While I've established this compound's role as a precursor, I need derivative specifics. Search results hint at anti-inflammatory, analgesic, and potential anticancer applications, but lack definitive data on this compound's derivatives. I'm focusing on finding examples of these derivatives and documented biological activity, to create a strong technical guide.

Reviewing Prior Research

I'm making progress. My latest search yielded some useful leads, though the information's a bit scattered. While finding direct research on the biological activities of this compound derivatives remains elusive, I'm gleaning insights from related compounds and broader metabolic pathways. This is now focusing my search to related molecules.

Connecting Structural Analogues

I'm now connecting the dots. The initial search, as you know, provided some valuable, albeit indirect information. I'm focusing on structural similarities, like the fluorinated benzoic acid backbone and the thioether linkage. This has led me to related compounds, such as fluorinated benzimidazoles, that show potential biological activities. I'm building a guide outlining the compound's synthetic uses and then extrapolating possible biological implications from the data on structurally similar compounds. The information is now organized to begin constructing my guide.

Generating Guide Content

I've made significant progress organizing and structuring the guide. My deep dive into the literature unearthed diverse biological activities related to fluorinated and methylthio-containing benzoic acid derivatives, offering valuable insights. Specifically, the search on hydrazine derivatives, along with the discovery of 2-(5-substituted-2-thienylthio)benzoic acid derivatives, has broadened my understanding of the compound's potential. My guide will now explore anticancer, antimicrobial, and enzyme inhibition activities, building from the parent compound's synthetic applications.

A Technical Guide to the Medicinal Chemistry Applications of 2-Fluoro-5-(methylthio)benzoic Acid

Introduction: A Scaffold of Strategic Potential

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of core chemical scaffolds. These foundational structures are not merely inert frameworks but active contributors to the overall pharmacological profile of a drug candidate. 2-Fluoro-5-(methylthio)benzoic acid emerges as a scaffold of significant interest, embodying a deliberate combination of functional groups poised to address key challenges in medicinal chemistry. This technical guide will provide an in-depth exploration of the potential applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic incorporation of a fluorine atom at the 2-position of the benzoic acid ring is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The high electronegativity and relatively small size of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[1][2]

Complementing the fluorine substitution, the methylthio group at the 5-position introduces a unique set of characteristics. The sulfur atom can participate in various non-covalent interactions with biological targets, and the methyl group can be a site for metabolic modification, potentially influencing the duration of action.[3] Furthermore, the methylthio group can serve as a bioisosteric replacement for other functionalities, allowing for fine-tuning of a compound's properties.[4][5][6][7]

This guide will delve into the synthesis of this compound and its derivatives, explore its potential in key therapeutic areas, and provide detailed experimental protocols for its utilization in drug discovery programs.

Synthetic Strategies: Accessing the Core and its Analogs

The utility of a chemical scaffold is directly linked to its synthetic accessibility. This compound can be prepared through several plausible synthetic routes, leveraging established methodologies in organic chemistry. A general and adaptable approach is outlined below.

Proposed Synthesis of this compound

A practical synthetic route can be envisioned starting from commercially available 2-fluoro-5-bromobenzoic acid. This approach involves a nucleophilic aromatic substitution reaction with a methylthiolate source.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-fluoro-5-bromobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.2 eq).

-

Catalysis: The addition of a copper(I) catalyst, such as copper(I) iodide (0.1 eq), and a ligand, such as L-proline (0.2 eq), can facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Derivative Synthesis: Amidation of the Carboxylic Acid

The carboxylic acid moiety of this compound provides a convenient handle for the synthesis of a diverse library of amide derivatives, which is a common strategy in lead optimization.[8]

Experimental Protocol: General Amidation Procedure [8]

-

Acid Chloride Formation (Optional but often preferred): To a solution of this compound (1.0 eq) in an inert solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude acid chloride is dissolved in fresh DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM.

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.

Potential Therapeutic Applications

The structural features of this compound suggest its utility as a scaffold in several therapeutic areas. The following sections will explore these potential applications, drawing parallels with structurally related and biologically validated compounds.

Oncology: A Scaffold for Kinase Inhibitors and Beyond

Protein kinases are a major class of drug targets in oncology.[9] The 2-fluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors. For instance, 2-fluoro-5-methylbenzoic acid has been utilized in the synthesis of potent and selective kinase inhibitors.[10] The substitution of the methyl group with a methylthio group in this compound could offer new interaction points within the kinase active site and modulate the pharmacokinetic profile.

Furthermore, some benzoic acid derivatives have demonstrated anticancer activity through various mechanisms.[11] Derivatives of this compound could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.

Neurodegenerative Diseases: Targeting Cholinesterases

Derivatives of 2-fluorobenzoic acid have shown promise as inhibitors of cholinesterases, enzymes that are key targets in the treatment of Alzheimer's disease.[8][10] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine can be increased in the brain. The unique electronic properties of the 2-fluoro-5-(methylthio)phenyl moiety could lead to novel interactions with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [8]

-

Materials: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and test compounds.

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound, 50 µL of phosphate buffer, and 25 µL of the respective cholinesterase enzyme solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

-

Data Analysis: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Agents

Fluorinated benzoic acids are precursors to a number of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The fluorine atom can enhance the anti-inflammatory properties of these compounds. Derivatives of this compound could be evaluated for their potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay [8]

-

Animal Model: Use a suitable rodent model, such as rats or mice.

-

Procedure:

-

Measure the initial paw volume of the animals.

-

Administer the test compound or vehicle (control) orally or intraperitoneally.

-

After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Considerations

Systematic structural modifications of the this compound scaffold will be crucial for optimizing its biological activity. Key areas for SAR exploration include:

-

Amide Substituents: Variation of the amine component in the amidation reaction will allow for the exploration of a wide range of chemical space. The nature of the substituents on the amine (e.g., alkyl, aryl, heterocyclic) will significantly impact potency, selectivity, and pharmacokinetic properties.

-

Bioisosteric Replacement of the Methylthio Group: The methylthio group can be replaced with other functionalities such as methoxy, methyl, or sulfone groups to probe the importance of the sulfur atom and its oxidation state for biological activity.[4][5][6][7]

-

Modification of the Phenyl Ring: While the core scaffold is defined, further substitution on the phenyl ring could be explored to fine-tune electronic and steric properties.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its unique combination of a fluorine atom and a methylthio group provides a solid foundation for designing molecules with potentially improved pharmacological profiles. The exploration of its derivatives in oncology, neurodegenerative diseases, and inflammation is a logical and promising avenue for future research. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for initiating and advancing drug discovery programs based on this versatile chemical entity.

References

- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1256727-01-1|5-Fluoro-2-(methylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Thiophenol - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 57318-98-6 [sigmaaldrich.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. 2-Fluoro-5-(methylthio)benzoicacid [myskinrecipes.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

2-Fluoro-5-(methylthio)benzoic Acid: A Technical Guide for Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics, particularly for challenging biological targets. The deliberate selection of fragments for screening libraries is a critical determinant of success in any FBDD campaign. This guide provides an in-depth technical overview of 2-Fluoro-5-(methylthio)benzoic acid, a fragment of significant potential, yet underexplored in published literature. We will dissect its molecular attributes, propose a robust synthetic route, and provide detailed, field-proven protocols for its screening and validation using core biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage well-designed chemical matter in their discovery pipelines.

Introduction: The Rationale for a Privileged Fragment

The philosophy of FBDD hinges on a simple yet profound principle: smaller, less complex molecules can probe a protein's binding landscape more efficiently than larger, drug-like compounds.[1] A successful fragment hit, though often exhibiting weak affinity, provides a highly efficient starting point for optimization into a potent and selective lead compound. The quality of the fragment library is, therefore, paramount.[1]

This compound (IUPAC: 2-fluoro-5-(methylsulfanyl)benzoic acid) emerges as a compelling candidate for inclusion in any modern fragment library. Its structure is an elegant convergence of three key functionalities, each bestowing valuable properties for drug discovery:

-

The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity can modulate the pKa of adjacent groups, influence conformational preferences, and form key interactions (such as hydrogen bonds and dipole interactions) with protein targets. Crucially, it often enhances metabolic stability and membrane permeability.[2] The ¹⁹F nucleus also serves as a powerful, background-free handle for NMR-based screening.[2]

-

The Methylthio (Thioether) Group: The thioether moiety is a versatile functional group in drug design. It can engage in various noncovalent interactions with protein residues, including hydrophobic and S-aromatic interactions.[3][4] Unlike more reactive thiols, the thioether is generally stable, yet its sulfur atom can act as a hydrogen bond acceptor. Its presence can also improve the pharmacokinetic profile of a molecule.[5]

-

The Benzoic Acid Moiety: The carboxylic acid is a classic pharmacophore, capable of forming strong, charge-assisted hydrogen bonds with basic residues like arginine and lysine in a protein's active site. Its acidic nature provides a handle for modulating solubility and pharmacokinetic properties.

The combination of these features on a simple, low-molecular-weight scaffold makes this compound a high-potential probe for a diverse range of biological targets.

Physicochemical and Structural Properties

A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting the resulting data.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-5-(methylsulfanyl)benzoic acid | [6] |

| CAS Number | 57318-98-6 | [6] |

| Molecular Formula | C₈H₇FO₂S | |

| Molecular Weight | 186.21 g/mol | |

| cLogP | 2.40 | [6] |

| Fraction sp³ (Fsp³) | 0.125 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 (O, O, F, S) | [6] |

| Purity | Typically >98% | Commercially Available |

Table 1: Key Physicochemical Properties of this compound.

The properties of this fragment align well with the "Rule of Three," a common guideline for fragment library design (MW ≤ 300, cLogP ≤ 3, HBD/HBA ≤ 3).[1] While its Fsp³ character is low, which is typical for small aromatic fragments, its rich functionality provides ample vectors for future chemical elaboration. The Fsp³ count, representing the fraction of sp³ hybridized carbons, is a measure of a molecule's three-dimensionality, a feature often correlated with improved clinical success.[7]

Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for creating analogues for structure-activity relationship (SAR) studies. A plausible and efficient route starts from the readily available 2-amino-5-fluorobenzoic acid, leveraging the Sandmeyer reaction—a classic and robust transformation in aromatic chemistry.[8][9]

The Sandmeyer reaction allows for the conversion of an aryl amine into a variety of functional groups via a diazonium salt intermediate. To synthesize the target thioether, a variation of this reaction is employed.

Proposed Synthetic Protocol:

-

Diazotization:

-

Dissolve 2-amino-5-fluorobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction is typically monitored for completion by testing for the absence of nitrous acid with starch-iodide paper.

-

-

Thioether Formation:

-

In a separate flask, prepare a solution of sodium methyl thiolate (NaSMe). This can be generated in situ by reacting methanethiol with a base like sodium hydroxide.

-

Introduce a copper(I) catalyst, such as copper(I) bromide or iodide.[8]

-

Slowly add the cold diazonium salt solution to the copper-thiolate mixture. Effervescence (release of N₂ gas) will be observed. The reaction is typically stirred at room temperature or with gentle heating until the reaction is complete.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is acidified to protonate the carboxylic acid.

-

The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

This synthetic approach is highly adaptable for creating a library of analogues by simply varying the starting aniline and the thiol reagent.

Fragment Screening and Validation Workflow

Identifying and validating a fragment hit requires a cascade of sensitive biophysical techniques. The workflow is designed to efficiently screen the library, identify true binders, and provide structural context for subsequent optimization.

Caption: A typical FBDD workflow from primary screening to lead optimization.

Primary Screening: ¹⁹F NMR Spectroscopy

The presence of a fluorine atom makes this compound an ideal candidate for ¹⁹F NMR-based screening. This technique is exceptionally sensitive and offers a low false-positive rate because there is no background signal from the protein or buffer components.[10]

Expertise & Causality: We use a ligand-observed ¹⁹F NMR experiment because it is highly sensitive to changes in the chemical environment of the fluorine atom upon binding to a large protein. The change in the relaxation properties (T₂) of the fragment upon binding is a robust indicator of an interaction. Screening in cocktails (mixtures of 10-20 fragments) is employed to dramatically increase throughput, which is possible due to the wide chemical shift dispersion of ¹⁹F signals.[11]

Self-Validating Protocol: ¹⁹F NMR T₂-Filtered Experiment

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable, deuterated NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4 in 99.9% D₂O).[10]

-

Prepare cocktails of 10-20 fluorinated fragments, including the title compound, at a concentration of ~200 µM per fragment in the same buffer.

-

Prepare two sets of NMR samples: one with the fragment cocktail only ("Reference") and one with the fragment cocktail and the target protein ("Protein Sample").

-

-

NMR Data Acquisition:

-

Acquire standard 1D ¹⁹F NMR spectra for both the Reference and Protein samples to check for chemical shift perturbations.

-

Acquire ¹⁹F Carr-Purcell-Meiboom-Gill (CPMG) T₂-filtered spectra for both samples. This pulse sequence acts as a low-pass filter, attenuating signals from molecules with short T₂ relaxation times (i.e., those tumbling slowly, like protein-bound fragments).[11]

-

-

Data Analysis:

-

Compare the spectra of the Reference and Protein samples.

-

A significant decrease in the signal intensity of a specific fragment in the Protein Sample compared to the Reference sample in the T₂-filtered experiment indicates binding.

-

Chemical shift perturbations in the standard 1D spectrum can provide secondary confirmation of binding.

-

Hit Confirmation: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique used to confirm hits from the primary screen and to quantify their binding affinity and kinetics.[12]

Expertise & Causality: We immobilize the protein target on the sensor chip and flow the fragment over the surface. This orientation allows for the direct measurement of binding events in real-time. A dose-response experiment is crucial to confirm that the binding is specific and saturable, and to determine the equilibrium dissociation constant (Kᴅ), a key measure of binding affinity.[13]

Self-Validating Protocol: SPR Dose-Response Analysis

-

Assay Setup:

-

Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for the small fragment analyte.[13]

-

Use a reference flow cell (e.g., a blank surface or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index effects.

-

The running buffer should be matched to the NMR buffer as closely as possible, typically a physiological buffer like PBS or HEPES-buffered saline with a small amount of surfactant (e.g., 0.05% P20).[13]

-

-

Data Acquisition:

-

Prepare a serial dilution of this compound in running buffer, typically ranging from low micromolar to high millimolar concentrations, to bracket the expected weak affinity.

-

Inject the fragment solutions over the target and reference surfaces, starting with the lowest concentration. Include several buffer-only injections for double referencing.

-

Monitor the binding response (in Response Units, RU) over time for each concentration.

-

-

Data Analysis:

-

Subtract the reference channel data from the target channel data.

-

Plot the steady-state binding response against the fragment concentration.

-

Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the Kᴅ. A well-behaved, saturating curve is a strong indicator of a specific binding event.

-

Structural Elucidation: X-ray Crystallography

The ultimate validation of a fragment hit is the visualization of its binding mode through X-ray crystallography. This provides a detailed, three-dimensional map of the interactions between the fragment and the protein, which is invaluable for structure-based drug design.[14]

Expertise & Causality: Crystal soaking is often the most efficient method for obtaining fragment-bound structures.[15] Pre-grown crystals of the apo-protein are incubated in a solution containing a high concentration of the fragment. A high concentration (typically in the mM range) is necessary to overcome the fragment's weak affinity and achieve sufficient occupancy in the crystal.[16] The inclusion of the fragment in the cryoprotectant is a critical step to prevent the weakly bound fragment from dissociating during the flash-cooling process.[16]

Self-Validating Protocol: Crystal Soaking Experiment

-

Crystal Preparation:

-

Grow high-quality crystals of the apo-protein that diffract to a high resolution (ideally <2.0 Å).

-

Prepare a soaking solution by dissolving this compound into the crystal mother liquor at the highest possible concentration without causing precipitation (e.g., 10-50 mM).

-

-

Soaking and Cryo-cooling:

-

Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

-

Prepare a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) that also contains the fragment at the same concentration as the soaking solution.

-

Briefly pass the soaked crystal through the cryoprotectant solution before flash-cooling it in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

Collect a high-resolution X-ray diffraction dataset from the cooled crystal at a synchrotron source.

-

Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

-

Carefully inspect the resulting difference electron density maps (Fo-Fc). Unambiguous, positive density corresponding to the shape of this compound in a specific pocket of the protein confirms binding and reveals its precise orientation and interactions.

-

Caption: Potential interaction map of the fragment with key protein residues.

Conclusion and Future Directions

This compound represents a fragment of high strategic value for FBDD. Its constituent functional groups are well-recognized for their favorable contributions to molecular recognition and pharmacokinetic properties. The protocols outlined in this guide provide a robust, self-validating framework for its application in a screening campaign, from initial hit identification by ¹⁹F NMR to detailed structural characterization by X-ray crystallography.

While no specific protein targets for this fragment have been reported in the public domain, its structural motifs suggest potential for inhibiting a wide range of enzyme families, including kinases, proteases, and methyltransferases. The successful identification of a binding mode for this fragment would unlock a clear path for structure-based optimization. The carboxylic acid provides an anchor point, while the fluoro and methylthio positions offer vectors for synthetic elaboration to grow the fragment into unoccupied pockets of the binding site, thereby rapidly increasing potency and selectivity. The true potential of this privileged fragment awaits its application in the crucible of an active drug discovery program.

References

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. 19F NMR‐Based Fragment Screening for 14 Different Biologically Active RNAs and 10 DNA and Protein Counter‐Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioradiations.com [bioradiations.com]

- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 14. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-5-(methylthio)benzoic Acid for Advanced Research

An In-depth Examination of Commercial Availability, Purity, and Synthetic Methodologies for a Key Building Block in Drug Discovery

Introduction: The Strategic Importance of 2-Fluoro-5-(methylthio)benzoic Acid in Medicinal Chemistry

This compound (CAS No. 57318-98-6) has emerged as a pivotal structural motif in the landscape of modern drug discovery and development. Its unique trifunctional architecture, featuring a carboxylic acid for amide coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a methylthio group that can be further functionalized, makes it a highly sought-after building block. This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive technical overview of its commercial availability, purity standards, and practical synthetic considerations. The strategic incorporation of this intermediate has been particularly notable in the development of novel kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1][2] The fluorine substituent, a common bioisostere in medicinal chemistry, can significantly modulate the physicochemical properties of a lead compound, often leading to improved potency and pharmacokinetic profiles.

Commercial Availability and Procurement

This compound is readily accessible from a variety of commercial suppliers, catering to both small-scale research and larger developmental needs. The compound is typically offered at purities of 98% or higher, which is suitable for most synthetic applications without the need for further purification.

Below is a summary of representative commercial suppliers and their offerings. Researchers are advised to consult the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Representative Pack Sizes |

| Fluorochem | 98% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g |

| Sigma-Aldrich | 98% | Varies by partner |

| Amerigo Scientific | High Quality | Inquire for details |

| MySkinRecipes | 98% | 100 mg |

| AccelaChem | ≥95% | Inquire for details |

Purity, Characterization, and Quality Control: An Analytical Perspective

Ensuring the purity and structural integrity of starting materials is a cornerstone of reproducible and reliable research. For a key building block like this compound, a multi-technique approach to quality control is essential.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, buffered with formic or trifluoroacetic acid, is typically effective for resolving the target compound from potential impurities. Detection is commonly performed using a UV detector at a wavelength where the aromatic system exhibits strong absorbance (e.g., 254 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will provide characteristic signals for the aromatic protons, the methyl group of the methylthio moiety, and the acidic proton of the carboxylic acid. The splitting patterns of the aromatic protons will be indicative of the substitution pattern. ¹³C NMR will show distinct resonances for each carbon atom in the molecule, further confirming its identity.

-

Mass Spectrometry (MS): Coupled with a suitable ionization technique such as electrospray ionization (ESI), mass spectrometry provides an accurate molecular weight determination, confirming the elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the carbonyl (C=O) stretch of the carboxylic acid and the C-F stretch.

References

safety and handling guidelines for 2-Fluoro-5-(methylthio)benzoic acid

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-(methylthio)benzoic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 57318-98-6). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of experimental work.

Compound Identification and Physicochemical Properties

This compound is a fluorinated aromatic compound utilized as a building block in chemical synthesis, particularly in the development of pharmaceutical agents.[1] Understanding its fundamental properties is the first step in establishing a safe handling protocol.

| Property | Value | Source(s) |

| CAS Number | 57318-98-6 | [2][3] |

| Molecular Formula | C₈H₇FO₂S | |

| Molecular Weight | 186.21 g/mol | [2][3] |

| IUPAC Name | 2-fluoro-5-(methylsulfanyl)benzoic acid | [2] |

| Appearance | Solid powder (form may vary) | [4][5] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Ambient; Store in a cool, dry place | [5][6] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning" and is associated with several health hazards.[2] The primary risks stem from direct contact and inhalation.

-

H302: Harmful if swallowed. [2] Ingestion can lead to adverse health effects. The causality lies in the compound's potential to disrupt normal physiological processes upon absorption through the gastrointestinal tract.

-

H315: Causes skin irritation. [2] Direct contact with the skin can cause localized redness, inflammation, or dermatitis. This is a common characteristic of acidic and aromatic compounds which can disrupt the skin's lipid barrier.

-

H319: Causes serious eye irritation. [2] The compound is a significant irritant to the eyes, potentially causing pain, redness, and damage if not promptly flushed. The acidic nature of the carboxylic group is a primary contributor to this hazard.

-

H335: May cause respiratory irritation. [2] Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and soreness.[7]

It is crucial to note that the complete toxicological properties of this specific compound have not been exhaustively investigated.[8] Therefore, it must be handled with the assumption that it may possess other unknown hazards.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach involving engineering controls and appropriate PPE is mandatory. The goal is to create a barrier between the researcher and the chemical.

Engineering Controls

-

Fume Hood: All handling of this compound powder should be conducted inside a certified chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of airborne dust and to contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's specific hazards. A complete ensemble is required for all handling procedures.

-

Eye and Face Protection: Tightly sealed safety goggles or a face shield are required to protect against dust particles and accidental splashes.[9][10][11]

-

Skin Protection:

-

Respiratory Protection: If work outside of a fume hood is unavoidable or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N100 or P3) must be used.[8][9][11]

Caption: Standard PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining compound stability.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use appropriate tools (e.g., a spatula) for transfers.[8][9][13]

-

Grounding: For larger quantities, take precautionary measures against static discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][14] Do not eat, drink, or smoke in the work area.[7][14]

-

Container Management: Keep the container tightly closed when not in use.[5][6][9]

Storage

-

Conditions: Store the compound in a cool, dry, and well-ventilated area.[5][6][9]

-

Incompatibilities: Keep away from strong oxidizing agents.[10][15]

-

Security: For regulated environments, store in a locked cabinet or an area with restricted access.[5][11]

Emergency Procedures

A clear and well-rehearsed emergency plan is a critical component of laboratory safety.[16]

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5][8]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][5][8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Protocol

The response to a chemical spill depends on its size and the immediate hazard it presents.[17]

Caption: Decision workflow for chemical spill response.

Step-by-Step Protocol for a Minor Spill:

-

Alert Personnel: Immediately alert colleagues in the vicinity.[18]

-

Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 3.2.[19]

-

Containment: Prevent the spread of the solid powder. If a liquid solution is spilled, create a dike around the spill using an absorbent material like vermiculite or cat litter.[12][19]

-

Cleanup: Gently sweep the solid chemical, avoiding the creation of airborne dust.[19] Place the collected material into a clearly labeled, sealable hazardous waste container.[12][19]

-

Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.[19]

-

Disposal: All cleanup materials (absorbents, contaminated gloves, etc.) must be placed in the hazardous waste container.[12]

-

Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EH&S) department, as per institutional policy.[18]

For a major spill , evacuate the area immediately, alert emergency personnel, and isolate the lab by closing the doors.[17] Do not attempt to clean it up yourself.

Disposal Considerations

Chemical waste disposal must comply with all local, state, and federal regulations.

-

Chemical Waste: Unused this compound and spill cleanup residues must be disposed of as hazardous chemical waste.[20] Do not pour down the drain.[8][9] The material should be collected in a designated, properly labeled, and sealed container.

-

Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, must also be disposed of as hazardous waste.[12]

-

Organofluorine Compounds: Organofluorine compounds are noted for their persistence in the environment.[21] Standard disposal methods often involve high-temperature incineration by a licensed professional waste disposal service to ensure the complete destruction of the carbon-fluorine bond.[8][21]

Always consult with your institution's EH&S department for specific disposal procedures.[20]

References

- 1. ossila.com [ossila.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound - [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]